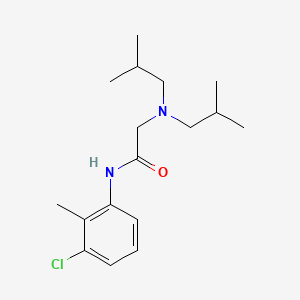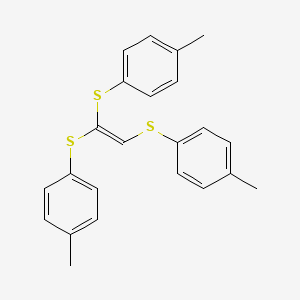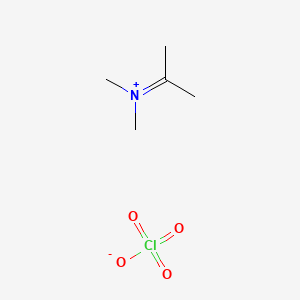
N,N-Dimethylpropan-2-iminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpropan-2-iminium perchlorate is a chemical compound that belongs to the class of iminium salts. These compounds are characterized by the presence of a positively charged nitrogen atom double-bonded to a carbon atom. The perchlorate anion (ClO₄⁻) is often used as a counterion due to its stability and solubility in various solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpropan-2-iminium perchlorate typically involves the reaction of N,N-dimethylpropan-2-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iminium salt. The general reaction can be represented as follows:
[ \text{N,N-Dimethylpropan-2-amine} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylpropan-2-iminium perchlorate can undergo various chemical reactions, including:
Oxidation: The iminium group can be oxidized to form corresponding oxoammonium salts.
Reduction: Reduction of the iminium group can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted iminium salts with various nucleophiles.
Applications De Recherche Scientifique
N,N-Dimethylpropan-2-iminium perchlorate has several applications in scientific research:
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of N,N-Dimethylpropan-2-iminium perchlorate involves its ability to act as an electrophile due to the positively charged iminium group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpropan-2-amine: A precursor to N,N-Dimethylpropan-2-iminium perchlorate, used in similar chemical reactions.
N,N-Dimethylpropylamine: Another related compound with similar reactivity but different structural properties.
Uniqueness
This compound is unique due to its stability and solubility, which make it suitable for a wide range of applications in both research and industry. Its ability to act as a catalyst in enantioselective reactions further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
6792-74-1 |
|---|---|
Formule moléculaire |
C5H12ClNO4 |
Poids moléculaire |
185.60 g/mol |
Nom IUPAC |
dimethyl(propan-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C5H12N.ClHO4/c1-5(2)6(3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KRWZWKFULXHFIO-UHFFFAOYSA-M |
SMILES canonique |
CC(=[N+](C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


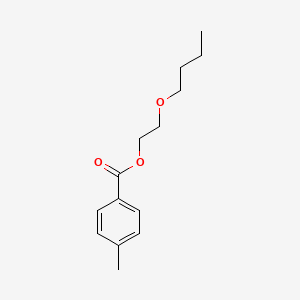
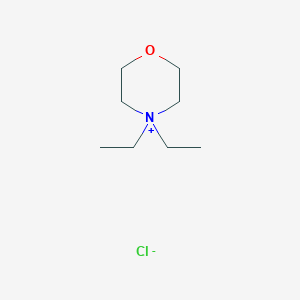
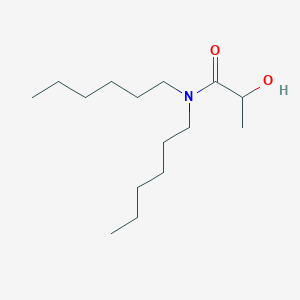
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
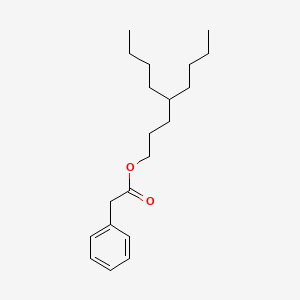
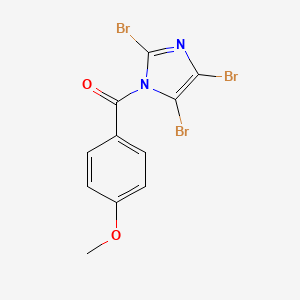
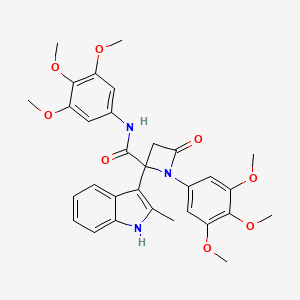
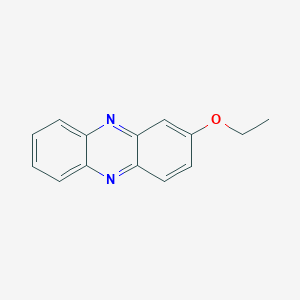


![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
